Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
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Overview
Description
Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[55]undecane-9-carboxylate is a synthetic organic compound with the molecular formula C14H25NO4 It is characterized by a spirocyclic structure, which includes a tert-butyl ester group, a hydroxy group, and an oxa-azaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a linear or branched amine and an epoxide. The reaction is usually carried out under basic conditions to facilitate the nucleophilic attack of the amine on the epoxide.
Introduction of the Tert-butyl Ester Group: The tert-butyl ester group is introduced through esterification of the carboxylic acid group present in the spirocyclic core. This step often involves the use of tert-butyl alcohol and a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, such as a ketone or aldehyde, using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups, such as halides or amines, using reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl).
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or other oxidizing agents under mild to moderate conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like ether or tetrahydrofuran (THF).
Substitution: SOCl2 or TsCl in the presence of a base, such as pyridine, to facilitate the reaction.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halides, amines, or other substituted derivatives.
Scientific Research Applications
Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent modification. The spirocyclic structure can provide rigidity and specificity in binding to these targets, influencing the compound’s overall activity and efficacy.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: Similar spirocyclic structure but with an additional nitrogen atom in the ring system.
Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylic acid: Similar structure but with a carboxylic acid group instead of the ester group.
Uniqueness
Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-7-5-14(6-8-15)10-11(16)4-9-18-14/h11,16H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBZDBVIWMIHPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CCO2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374796-29-9 |
Source
|
Record name | tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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